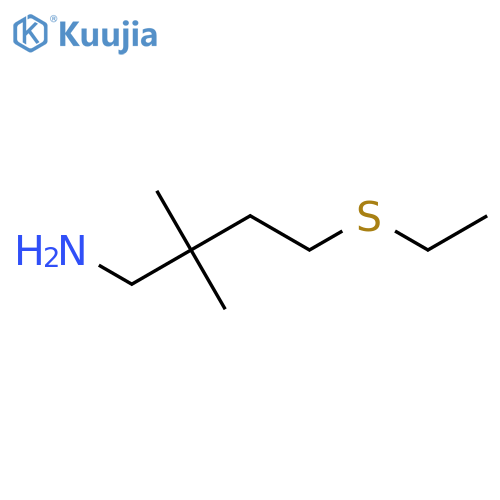Cas no 1490183-04-4 (4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine)

1490183-04-4 structure
商品名:4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine
- 1490183-04-4
- EN300-1855408
- AKOS014583986
-
- インチ: 1S/C8H19NS/c1-4-10-6-5-8(2,3)7-9/h4-7,9H2,1-3H3
- InChIKey: LOPKBSLIFGIVSW-UHFFFAOYSA-N
- ほほえんだ: S(CC)CCC(C)(C)CN
計算された属性
- せいみつぶんしりょう: 161.12382078g/mol
- どういたいしつりょう: 161.12382078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 81.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855408-1.0g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 1g |
$1229.0 | 2023-06-03 | ||
| Enamine | EN300-1855408-5.0g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 5g |
$3562.0 | 2023-06-03 | ||
| Enamine | EN300-1855408-2.5g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1855408-0.05g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1855408-0.5g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1855408-0.25g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1855408-1g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1855408-5g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1855408-10.0g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 10g |
$5283.0 | 2023-06-03 | ||
| Enamine | EN300-1855408-0.1g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 0.1g |
$615.0 | 2023-09-18 |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
1490183-04-4 (4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine) 関連製品
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
